Penicillin K is primarily obtained from the fermentation of specific strains of Penicillium molds. The classification of penicillins includes natural penicillins, semi-synthetic penicillins, and extended-spectrum penicillins. Penicillin K falls under the category of semi-synthetic penicillins, which are chemically modified to enhance their spectrum of activity and resistance to β-lactamase enzymes produced by certain bacteria .
The synthesis of Penicillin K involves several key steps that utilize both natural and synthetic pathways.
The molecular structure of Penicillin K features a characteristic β-lactam ring fused with a thiazolidine ring, which is crucial for its biological activity. The molecular formula can be represented as , with a molar mass around 373 g/mol.
Penicillin K undergoes several important chemical reactions that define its functionality as an antibiotic:
The mechanism of action for Penicillin K primarily involves inhibition of bacterial cell wall synthesis:
Penicillin K has several scientific applications:
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